6-氯尿嘧啶

描述

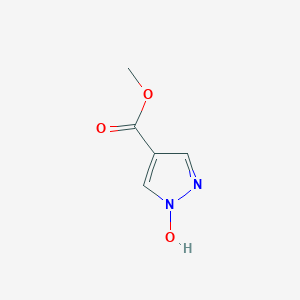

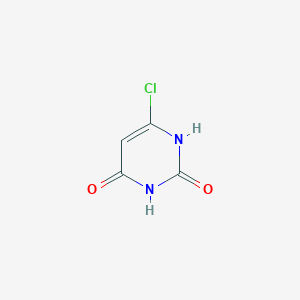

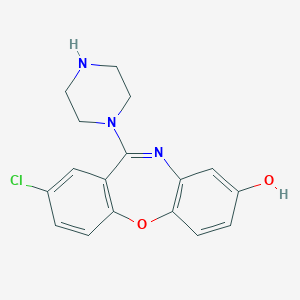

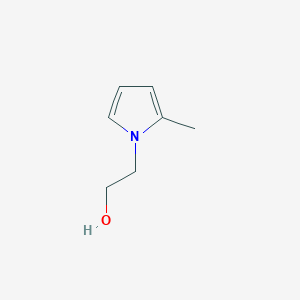

6-Chlorouracil is a halogenated derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a chlorine atom at the sixth position of the uracil ring. This compound has the molecular formula C4H3ClN2O2 and a molecular weight of 146.53 g/mol

科学研究应用

6-Chlorouracil has several applications in scientific research:

作用机制

Target of Action

6-Chlorouracil, a halogenated uracil, is a structural base of antiviral agents . It is primarily used in studies to understand the effects of halogenation on nucleic acid base-pair stability and alkali metal ion affinity Similar uracil derivatives, such as 5-fluorouracil, target the enzyme thymidylate synthase (ts) . TS is a crucial enzyme in nucleotide synthesis, catalyzing a rate-limiting step in cell division .

Mode of Action

Uracil derivatives like 5-fluorouracil work by inhibiting thymidylate synthase, thereby blocking the synthesis of the pyrimidine thymidylate (dtmp), a nucleotide required for dna replication . This inhibition disrupts DNA synthesis and repair, leading to lethal DNA damage .

Biochemical Pathways

Uracil derivatives are known to impact nucleic acid metabolism, specifically disrupting the synthesis of thymidylate, a key component in dna replication . This disruption can lead to imbalances in deoxynucleotide pools, severely affecting DNA synthesis and repair .

Pharmacokinetics

For instance, 5-Fluorouracil, a well-known uracil derivative, is administered intravenously due to its rapid metabolism in the liver . The ADME properties of a drug significantly impact its bioavailability, determining the concentration of the drug that reaches the target site.

Result of Action

Similar uracil derivatives have been shown to inhibit cell proliferation and induce cell death . By inhibiting Thymidylate Synthase and disrupting DNA synthesis, these compounds can induce lethal DNA damage, leading to cell death .

生化分析

Biochemical Properties

6-Chlorouracil plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit yeast alcohol dehydrogenase (ADH-H) and DNA repair glycosylases . The interaction with these enzymes involves the binding of 6-Chlorouracil to the active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to a decrease in the enzymatic activity, affecting various biochemical pathways.

Cellular Effects

The effects of 6-Chlorouracil on cellular processes are profound. It influences cell function by interfering with DNA synthesis and repair mechanisms. This compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Chlorouracil can induce changes in the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key enzymes, leading to altered metabolic fluxes and energy production.

Molecular Mechanism

At the molecular level, 6-Chlorouracil exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as thymidylate synthase, thereby inhibiting their activity . This binding prevents the conversion of deoxyuridylate to thymidylate, a crucial step in DNA synthesis. Furthermore, 6-Chlorouracil can integrate into DNA and RNA, causing mutations and strand breaks that impair nucleic acid function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chlorouracil can change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat . In vitro studies have shown that the inhibitory effects of 6-Chlorouracil on enzymes and cellular processes can persist for several hours to days, depending on the concentration and experimental conditions. Long-term exposure to 6-Chlorouracil can lead to cumulative effects on cellular function, including sustained inhibition of DNA repair and increased mutation rates.

Dosage Effects in Animal Models

The effects of 6-Chlorouracil vary with different dosages in animal models. At low doses, it can inhibit specific enzymes without causing significant toxicity. At higher doses, 6-Chlorouracil can induce toxic effects, including liver and kidney damage, due to its interference with essential biochemical pathways . Threshold effects have been observed, where a certain concentration of 6-Chlorouracil is required to achieve noticeable inhibition of target enzymes.

Metabolic Pathways

6-Chlorouracil is involved in several metabolic pathways, primarily those related to nucleic acid metabolism. It interacts with enzymes such as thymidylate synthase and DNA polymerases, affecting the synthesis and repair of DNA . The compound can also influence the levels of metabolites involved in nucleotide biosynthesis, leading to altered metabolic fluxes and imbalances in cellular nucleotide pools.

Transport and Distribution

Within cells and tissues, 6-Chlorouracil is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in the nucleus, where it exerts its effects on DNA and RNA . Transporters and binding proteins may facilitate the uptake and distribution of 6-Chlorouracil, ensuring its localization to specific cellular compartments.

Subcellular Localization

The subcellular localization of 6-Chlorouracil is primarily in the nucleus, where it interacts with nucleic acids and nuclear enzymes . The compound may also localize to other organelles, such as mitochondria, where it can affect mitochondrial DNA and enzyme function. Post-translational modifications and targeting signals may influence the precise localization and activity of 6-Chlorouracil within cells.

准备方法

Synthetic Routes and Reaction Conditions: 6-Chlorouracil can be synthesized through several methods. One common method involves the reaction of 2,4,6-trichloropyrimidine with ammonia, which results in the formation of 6-chlorouracil . Another method includes the nucleophilic substitution of the halogen in 6-chloropyrimidines with an aryl sulfanyl group . Additionally, the Grignard reagent obtained from 6-halouracil can react with S-phenyl benzenesulfonothiolate to produce 6-chlorouracil .

Industrial Production Methods: Industrial production of 6-chlorouracil typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the desired compound .

化学反应分析

Types of Reactions: 6-Chlorouracil undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the sixth position can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and Grignard reagents.

Oxidation and Reduction: Standard oxidizing and reducing agents can be used under controlled conditions.

Major Products Formed:

Nucleophilic Substitution: Products include various substituted uracil derivatives, depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents employed.

相似化合物的比较

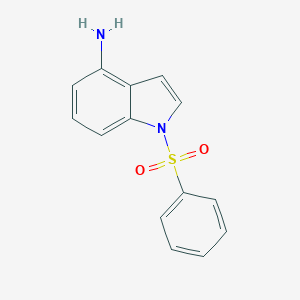

5-Fluorouracil: Another halogenated uracil derivative used as an anticancer agent.

6-Chloro-3-methyluracil: A methylated derivative of 6-chlorouracil with similar chemical properties.

Uniqueness of 6-Chlorouracil: 6-Chlorouracil is unique due to its specific halogenation at the sixth position, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution reactions makes it a versatile compound for synthesizing various derivatives . Additionally, its potential as an inhibitor of thymidylate synthase highlights its significance in medicinal chemistry .

属性

IUPAC Name |

6-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFNWPSFCOSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195396 | |

| Record name | 6-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4270-27-3 | |

| Record name | 6-Chlorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4270-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4270-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: The molecular formula of 6-chlorouracil is C4H3ClN2O2, and its molecular weight is 146.54 g/mol. []

A: While specific data points are not detailed within the provided papers, various studies have utilized techniques like 1H-NMR and mass spectroscopy to characterize 6-chlorouracil and its metabolites. [, , , ]

A: 6-chlorouracil is a versatile building block for synthesizing more complex molecules due to its reactivity at the C-6 chlorine atom. It readily undergoes nucleophilic substitution reactions with various nucleophiles. [, , , , , , ]

ANone: Certainly. 6-chlorouracil is used in the synthesis of:

- Xanthines: Through double-amidination reactions with amidines using base-metal catalysis. []

- 6-(Arylthio)uracils: By reacting with thiophenol derivatives in the presence of a base. []

- Pyrrolo[2,3-d]pyrimidine alkaloids: Condensation with N-benzylglycine sodium salts leads to the formation of pyrrole rings fused to the pyrimidine ring of 6-chlorouracil. []

- 5-Deazaflavins: Condensation with o-(substituted amino)benzyl alcohols can directly yield 5-deazaflavin derivatives. []

- Pyrimidouracils: Reaction with N-uracil amidines under oxidative conditions. []

A: Yes. 6-chlorouracil can be alkylated under phase-transfer catalysis conditions to produce N1,N3-dialkyl derivatives. [] This approach allows for further modification and diversification of the 6-chlorouracil scaffold.

A: Research indicates that introducing hydrophobic groups, particularly five or six-membered cyclic substituents with pi-electron systems at the C-5 position, can significantly enhance the inhibitory activity of 6-chlorouracil against human thymidine phosphorylase. []

A: Studies have shown that the presence of a chlorine atom at the C-6 position is crucial for the potent inhibition of human thymidine phosphorylase by 5-substituted 6-chlorouracil derivatives. Replacing the chlorine with other halogens or substituents generally leads to a decrease in activity. []

A: While specific stability data is limited in the provided papers, 6-chlorouracil's solubility in water has been investigated [, ]. This information can be valuable for designing formulations and understanding its behavior in different environments.

ANone: Various techniques are employed, including:

- Chromatographic techniques: Gas chromatography, liquid-column chromatography, and preparative thick-layer chromatography are used for the separation and isolation of 6-chlorouracil and its metabolites. [, ]

- Spectroscopic methods: 1H-NMR and mass spectrometry provide structural information and are used for the identification of 6-chlorouracil and its metabolites. [, , , ]

- Electrochemical methods: Cyclic voltammetry and differential pulse voltammetry have been used to determine the redox potentials of 6-chlorouracil derivatives. []

A: 6-chlorouracil derivatives, particularly those with specific substitutions at the C-5 position, have shown promise as inhibitors of human thymidine phosphorylase. [] This enzyme is implicated in angiogenesis, making these compounds potentially valuable for developing therapies for cancer and other diseases where angiogenesis plays a critical role.

A: While the provided research focuses on synthetic and chemical aspects, one study identified 6-chlorouracil as a potential disinfection byproduct in drinking water. [] Further research is needed to assess its potential toxicity and long-term health effects.

A: One study suggests that 6-chlorouracil can be generated as a disinfection byproduct in drinking water. [] This finding highlights the need for further investigation into its presence in the environment, potential ecotoxicological effects, and strategies for mitigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)